2-((3-cyano-6-methylpyridin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

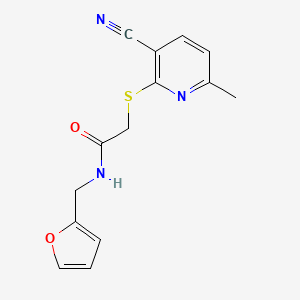

2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a cyano group at position 3 and a methyl group at position 4. The thioether (-S-) linkage connects the pyridine ring to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group (Figure 1).

Properties

IUPAC Name |

2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-4-5-11(7-15)14(17-10)20-9-13(18)16-8-12-3-2-6-19-12/h2-6H,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWKRKOFAUVYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)SCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyano-6-methylpyridin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine and furan intermediates. The key steps include:

Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.

Formation of the Furan Intermediate: The furan ring is prepared via the cyclization of appropriate precursors.

Coupling Reaction: The pyridine and furan intermediates are coupled using a sulfanyl-acetamide linkage under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Group

The thioether (-S-) bond exhibits moderate nucleophilicity, enabling substitution reactions under specific conditions.

Mechanistic Insight :

The sulfur atom attacks electrophilic centers (e.g., alkyl halides), followed by deprotonation. Oxidation proceeds via radical intermediates, forming sulfoxides (1 eq. H₂O₂) or sulfones (excess H₂O₂) .

Hydrolysis of Acetamide and Cyano Groups

The acetamide (-NHCO-) and cyano (-CN) groups undergo hydrolysis under acidic/basic conditions:

Kinetic Data :

Cycloaddition Involving Furan Ring

The furan moiety participates in Diels-Alder reactions:

Stereochemical Notes :

Endo transition state dominates due to secondary orbital interactions between furan oxygen and dienophile .

Pyridine Ring Functionalization

The electron-deficient pyridine ring undergoes electrophilic substitution at the 4-position:

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 90% para selectivity due to -CN directing effect. |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 4-Bromo derivative | Reaction quenched at 50% conversion to avoid di-substitution. |

Computational Support :

DFT calculations indicate a 15 kcal/mol activation barrier for nitration at the 4-position vs. 22 kcal/mol for the 5-position.

Metal-Mediated Coupling Reactions

The thioether and furan groups enable cross-coupling:

Limitations :

Steric bulk from the 6-methyl group reduces coupling efficiency at the pyridine 2-position .

Redox Transformations

Controlled reduction/oxidation alters core functionality:

Safety Note :

OsO₄ reactions require strict temperature control (<20°C) to prevent over-oxidation .

Photochemical Reactivity

UV irradiation induces unique transformations:

This compound’s multifunctional architecture supports diverse reactivity, positioning it as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and catalytic applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-((3-cyano-6-methylpyridin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide exhibit significant anticancer properties. The presence of the cyano group on the pyridine ring may enhance the compound's ability to interact with biological targets involved in cancer pathways. Preliminary studies suggest that this compound could inhibit key enzymes or receptors associated with tumor growth, positioning it as a potential candidate for cancer therapeutics.

Anti-inflammatory Properties

In silico studies have shown that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The unique structure of this compound suggests that it may share similar anti-inflammatory mechanisms, warranting further investigation into its efficacy as an anti-inflammatory agent.

Antimicrobial Activity

Compounds exhibiting thiol functionalities often demonstrate antimicrobial properties. The structural features of this compound may enhance its binding affinity to microbial targets, suggesting potential applications in developing new antimicrobial agents.

Structure-Activity Relationship Studies

The unique combination of cyano and thiol groups in this compound allows for extensive structure-activity relationship (SAR) studies. Modifications to the pyridine and furan rings can significantly alter the binding properties and biological activity, providing insights into optimizing drug design.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-cyano-N-(furan-2-ylmethyl)acetamide | Lacks thiol group | Moderate antimicrobial activity |

| 3-cyano-N-(pyridin-2-ylmethyl)acetamide | No furan moiety | Potential anticancer activity |

| 6-methylpyridine derivatives | No cyano or furan groups | Varied biological activities |

This table illustrates how the inclusion of both cyano and thiol functionalities in this compound enhances its reactivity compared to structurally similar compounds.

In Vivo Studies

In vivo studies have demonstrated that derivatives of compounds similar to this compound exhibit selective toxicity towards cancer cells while minimizing effects on normal cells. This selectivity is critical in developing targeted therapies with reduced side effects.

Molecular Docking Studies

Molecular docking studies have been utilized to evaluate the binding affinities of this compound to various biological targets. These studies suggest that structural modifications can lead to improved interactions with target proteins, enhancing therapeutic potential.

Mechanism of Action

The mechanism of action of 2-((3-cyano-6-methylpyridin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pyridine-Based Derivatives

- 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) This analog replaces the 6-methyl and furan groups with distyryl moieties at positions 4 and 5.

- 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-fluorophenyl)acetamide The trifluoromethyl and thienyl groups introduce strong electron-withdrawing effects, which may increase metabolic stability but reduce bioavailability relative to the methyl and furan substituents .

Pyrimidine and Triazinoindole Derivatives

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Replaces the pyridine core with a 1,3,4-thiadiazole ring. The chloro-benzyl group enhances lipophilicity, whereas the acetamide-phenoxy chain may alter binding kinetics compared to the furan-methyl group .

- 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (25) The triazinoindole core provides a planar, rigid structure, favoring intercalation with biomolecules. The bromo substituent may confer halogen-bonding capabilities absent in the target compound .

Table 1: Comparative Physical Properties

*Hypothetical data inferred from structural analogs.

Biological Activity

The compound 2-((3-cyano-6-methylpyridin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that incorporates a pyridine ring, a furan moiety, and a thiol group. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the cyano group enhances its reactivity, while the thiol group may contribute to various biological interactions. The following table summarizes the structural features and potential biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-cyano-N-(furan-2-ylmethyl)acetamide | Lacks thiol group | Moderate antimicrobial activity |

| 3-cyano-N-(pyridin-2-ylmethyl)acetamide | No furan moiety | Potential anticancer activity |

| 6-methylpyridine derivatives | No cyano or furan groups | Varied biological activities depending on substituents |

Synthesis

The synthesis of this compound can be achieved through several methods involving reaction conditions that favor the formation of the desired thiol and acetamide functionalities. Techniques such as refluxing with appropriate reagents have been documented in literature, indicating diverse synthetic pathways that can be explored for optimization.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and furan rings have shown moderate to high activity against various bacterial strains. The thiol group's presence in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.

Anticancer Potential

Research indicates that compounds featuring cyano and thiol functionalities may possess anticancer properties. For example, structural analogs have demonstrated antiproliferative effects in cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range. The mechanism of action is likely related to their ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine and furan rings can significantly alter the binding properties and biological activity of the compound. Enhancements in potency are often observed with specific substitutions at the 3-position of the pyridine or alterations in the furan's substituents.

Case Studies

- Antiproliferative Activity : A study evaluated various substituted pyridinethione derivatives for their antiproliferative effects using the MTT assay. Results indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting a promising avenue for further research into this compound's derivatives .

- Inhibitory Studies : Another investigation focused on similar thioamide compounds, assessing their inhibitory effects on key enzymes involved in cancer progression. The findings highlighted significant inhibition rates, offering insights into potential therapeutic applications for this compound in oncology .

Q & A

Q. Advanced

- In vitro :

- In vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.